![molecular formula C14H7F6N3O B12386799 4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One](/img/structure/B12386799.png)
4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One is a synthetic organic compound that belongs to the class of pyrazolopyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One typically involves multi-step organic reactions. One common route might include the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a β-keto ester under acidic or basic conditions.
Cyclization: The intermediate formed can undergo cyclization with a suitable reagent to form the pyrazolopyridine core.
Introduction of trifluoromethyl groups: Trifluoromethyl groups can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, pyrazolopyridines are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets, making them candidates for drug development.
Medicine
Medicinally, compounds like 4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One are investigated for their potential therapeutic effects. They may be explored for treating diseases such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, these compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethylphenyl group and may exhibit similar biological activities.
Pyrazolopyridines: Other pyrazolopyridine derivatives may have comparable structures and functions.
Uniqueness
The uniqueness of 4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One lies in its specific substitution pattern and the presence of multiple trifluoromethyl groups
特性
分子式 |
C14H7F6N3O |
|---|---|
分子量 |
347.21 g/mol |
IUPAC名 |
4-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,7-dihydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C14H7F6N3O/c15-13(16,17)7-3-1-2-6(4-7)11-10-8(14(18,19)20)5-9(24)21-12(10)23-22-11/h1-5H,(H2,21,22,23,24) |
InChIキー |
YEINPIKXEQEWSU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C3C(=CC(=O)NC3=NN2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


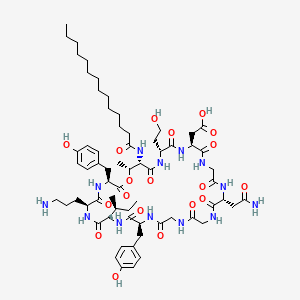
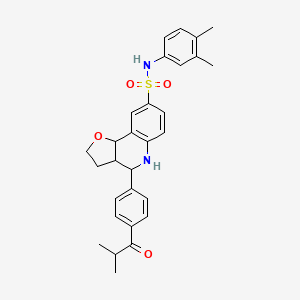
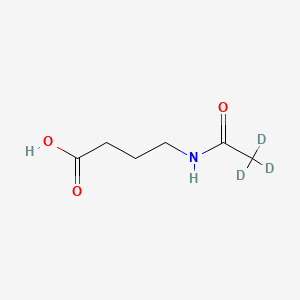
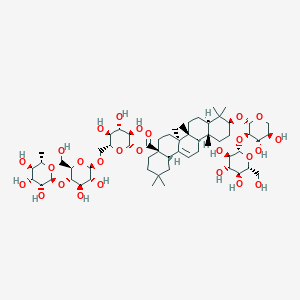
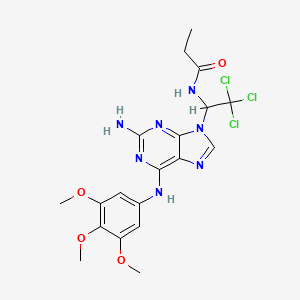
![2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B12386764.png)
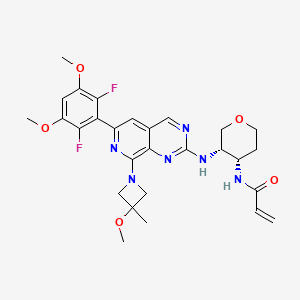
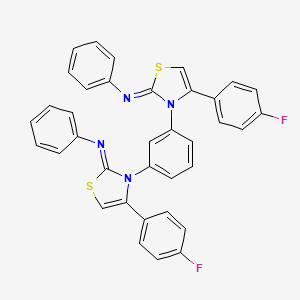
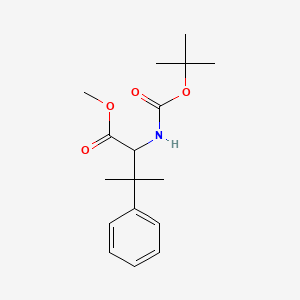
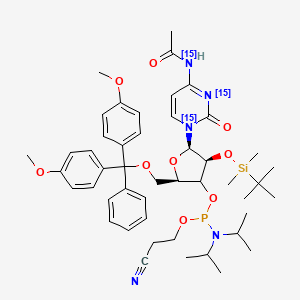
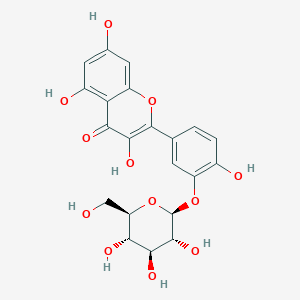
![1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386788.png)
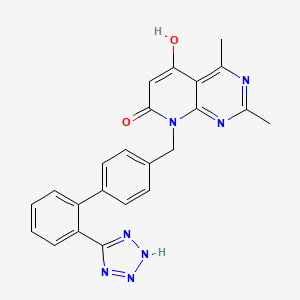
![6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12386795.png)
